Home > Products > Screening Compounds P23165 > 3-[3-(4-phenyl-1H-pyrazol-5-yl)piperidine-1-carbonyl]-1H-pyridazin-6-one
3-[3-(4-phenyl-1H-pyrazol-5-yl)piperidine-1-carbonyl]-1H-pyridazin-6-one -

3-[3-(4-phenyl-1H-pyrazol-5-yl)piperidine-1-carbonyl]-1H-pyridazin-6-one

Catalog Number: EVT-5606353
CAS Number:
Molecular Formula: C19H19N5O2
Molecular Weight: 349.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one Derivatives

Compound Description: This group encompasses a series of novel 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one derivatives. These compounds combine a pyrazolyl-pyridazine core with various heterocyclic rings like pyrimidine, 1,3,5-triazine, and 1,3,4-oxadiazole. Notably, these derivatives demonstrated significant plant growth stimulant activity in preliminary screenings. []

1-[2-fluoro-4-(1H-pyrazol-1-yl)phenyl]-5-methoxy-3-(1-phenyl-1H-pyrazol-5-yl)pyridazin-4(1H)-one (TAK-063)

Compound Description: This compound, known as TAK-063, is a highly potent and selective phosphodiesterase 10A (PDE10A) inhibitor. Developed through structure-based drug design, it exhibits excellent selectivity over other PDEs and favorable pharmacokinetic properties, including high brain penetration in mice. Oral administration of TAK-063 has been shown to increase striatal cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) levels in mice, effectively suppressing phencyclidine (PCP)-induced hyperlocomotion. Currently, TAK-063 is undergoing clinical trials for schizophrenia treatment. []

2-(4-(1-phenyl-1H-pyrazol-3-yl)phenoxy)-N-arylacetamide Hybrids

Compound Description: These are a series of novel chemical entities incorporating a 2-(4-(1-phenyl-1H-pyrazol-3-yl)phenoxy)-N-arylacetamide unit fused with 1,4-dihydropyridines, including acridines and tetrahydrodipyrazolo[3,4-b:4',3'-e]pyridines. These hybrids were synthesized efficiently using a one-pot multicomponent reaction. []

N'-(Substituted)-2-(4-(3-nitroimidazo[1,2-b]pyridazin-6-yl)piperazin-1-yl)acetohydrazides and 1-(2-(substituted)-5-((4-(3-nitroimidazo[1,2-b]pyridazin-6-yl)piperazin-1-yl)methyl)-1,3,4-oxadiazol-3(2H)-yl)ethan-1-ones

Compound Description: This series comprises N'-(substituted)-2-(4-(3-nitroimidazo[1,2-b]pyridazin-6-yl)piperazin-1-yl)acetohydrazides and their corresponding 1,3,4-oxadiazole derivatives. These compounds, characterized using 1H and 13C NMR spectroscopy, were designed to combat drug-resistant pathogens. Antimicrobial screening revealed promising activity against Escherichia coli, Bacillus cereus, and Candida albicans. Molecular docking studies further indicated a strong binding affinity of these compounds to the BAX protein, a key regulator of apoptosis. []

3-(4,5-dihydro-1H-pyrazol-3-yl)-4-hydroxy-2H-chromen-2-one Derivatives

Compound Description: This series consists of 3-(4,5-dihydro-1H-pyrazol-3-yl)-4-hydroxy-2H-chromen-2-one derivatives designed using molecular hybridization techniques. Specifically, 3-(1-benzoyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-4-hydroxy-2H-chromen-2-one derivatives (6a-6p) with diverse substituents at the 2 and 4 positions of the benzyl moiety were synthesized. Biological evaluations revealed that these compounds had antidiabetic properties, effectively inhibiting α-glucosidase and α-amylase. Notably, analogs 6j and 6m displayed strong inhibitory activity against both enzymes, marking them as potential antidiabetic agents. []

3-Amino-4-(2-(substituted phenyl)hydrazin-1-ylidene)-1-((2-oxo-2H-chromen-3-yl)carbonyl)-4,5-dihydro-1H-pyrazol-5-one and its Schiff Bases

Compound Description: This study focuses on 3-amino-4-[2-(4-chlorophenyl)hydrazin-1-ylidene]-1-[(2-oxo-2H-chromen-3-yl)carbonyl]4,5-dihydro-1H-pyrazol-5-one (4a-j) and its Schiff base derivatives (5a-i), structurally confirmed through IR, NMR, and mass spectrometry. Pharmacological evaluation of these compounds revealed notable analgesic activity in the acetic acid-induced writhing model in mice. Additionally, several compounds exhibited significant in vitro antibacterial and antifungal activities. []

1,5-Dimethyl-2-phenyl-1H-pyrazol-3(2H)-one Derivatives

Compound Description: This set encompasses diversely substituted azetidinones and thiazolidinones derived from 1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one. The synthesis involved a multistep process starting from the preparation of Schiff bases under microwave irradiation and conventional heating. The newly formed compounds were characterized using IR, 1H NMR, mass spectrometry, and elemental analysis. These derivatives underwent biological evaluation against a panel of nine bacterial strains. []

6-[3-aryl-1-phenyl-4’,5’-dihydro[4,5’-bi-1H-pyrazol]-3’-yl]-2H-chromen-5-ols

Compound Description: This group comprises 6-[3-aryl-1-phenyl-4’,5’-dihydro[4,5’-bi-1H-pyrazol]-3’-yl]-2H-chromen-5-ol derivatives synthesized using a microwave-assisted Michael addition of chalcones with hydrazine hydrate in the presence of sodium acetate. The structures were elucidated using IR, 1H NMR, 13C NMR, mass spectrometry, and elemental analysis. These compounds demonstrated a range of antimicrobial activities against various bacterial and fungal strains, with compounds 6c-f and 6i exhibiting particularly promising potency. []

Properties

Product Name

3-[3-(4-phenyl-1H-pyrazol-5-yl)piperidine-1-carbonyl]-1H-pyridazin-6-one

IUPAC Name

3-[3-(4-phenyl-1H-pyrazol-5-yl)piperidine-1-carbonyl]-1H-pyridazin-6-one

Molecular Formula

C19H19N5O2

Molecular Weight

349.4 g/mol

InChI

InChI=1S/C19H19N5O2/c25-17-9-8-16(21-22-17)19(26)24-10-4-7-14(12-24)18-15(11-20-23-18)13-5-2-1-3-6-13/h1-3,5-6,8-9,11,14H,4,7,10,12H2,(H,20,23)(H,22,25)

InChI Key

MFCOIMMJJWDRDD-UHFFFAOYSA-N

SMILES

C1CC(CN(C1)C(=O)C2=NNC(=O)C=C2)C3=C(C=NN3)C4=CC=CC=C4

Canonical SMILES

C1CC(CN(C1)C(=O)C2=NNC(=O)C=C2)C3=C(C=NN3)C4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.